molecular formula C10H6FNO B1516454 5-Fluoroquinoline-2-carbaldehyde

5-Fluoroquinoline-2-carbaldehyde

Cat. No.: B1516454
M. Wt: 175.16 g/mol
InChI Key: GYKAXROZYJLSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoroquinoline-2-carbaldehyde is a fluorinated quinoline derivative characterized by a fluorine substituent at the 5-position and a formyl (-CHO) group at the 2-position of the quinoline ring. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which enables diverse reactivity and biological activity. The fluorine atom enhances the compound’s electronic properties and metabolic stability, while the aldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name

5-fluoroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-2-1-3-10-8(9)5-4-7(6-13)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKAXROZYJLSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-Fluoroquinoline-2-carbaldehyde and related aldehydes, based on available

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity (Commercial)
This compound C₁₀H₆FNO 175.16 Not available 5-Fluoro, 2-carbaldehyde Not specified
5-Amino-6-fluoroquinoline-2-carbaldehyde C₁₀H₈F₂N₂O 218.19 1420789-83-8 6-Fluoro, 5-amino, 2-carbaldehyde 97%
5-(Methoxymethyl)furan-2-carbaldehyde C₇H₈O₃ 140.14 1917-64-2 Methoxymethyl at 5-position, furan ring 97%
2-Chloro-5-fluorobenzaldehyde C₇H₄ClFO 158.56 Not available 2-Chloro, 5-fluoro, benzaldehyde Not specified

Key Observations:

This contrasts with 5-Amino-6-fluoroquinoline-2-carbaldehyde, where the electron-donating amino group at position 5 may reduce the aldehyde’s reactivity . In 2-Chloro-5-fluorobenzaldehyde, the combined electron-withdrawing effects of chlorine and fluorine on the benzene ring likely make the aldehyde more electrophilic than in simpler benzaldehyde derivatives .

Ring System Differences: Quinoline-based aldehydes (e.g., this compound) exhibit π-π stacking capabilities and stronger intermolecular interactions compared to furan (5-(Methoxymethyl)furan-2-carbaldehyde) or benzene derivatives (2-Chloro-5-fluorobenzaldehyde). These properties influence solubility and crystallization behavior .

Applications in Synthesis: The aldehyde group in this compound is a versatile handle for synthesizing Schiff bases or hydrazones, which are intermediates in drug discovery. In contrast, 5-Amino-6-fluoroquinoline-2-carbaldehyde’s amino group allows for additional functionalization (e.g., amide coupling), broadening its utility in medicinal chemistry . 5-(Methoxymethyl)furan-2-carbaldehyde, with its methoxymethyl group, may serve as a precursor for bio-based polymers or flavoring agents, reflecting the distinct applications of furan derivatives compared to quinolines .

Research Findings and Limitations

  • Synthetic Accessibility: Fluorinated quinolines like this compound typically require multi-step syntheses involving halogenation and oxidation, whereas benzaldehyde derivatives (e.g., 2-Chloro-5-fluorobenzaldehyde) are often synthesized via direct electrophilic substitution .
  • The presence of fluorine and aldehyde groups may synergistically enhance binding to biological targets compared to non-fluorinated analogs.
  • Data Gaps: Detailed spectroscopic data (e.g., NMR, IR), solubility, and stability profiles for this compound are absent in the provided sources. Further experimental studies are needed to quantify its reactivity and pharmacokinetic properties relative to analogs.

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